molecular formula C13H13Cl3N2 B5347078 (2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride

(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride

Cat. No. B5347078
M. Wt: 303.6 g/mol
InChI Key: XUGOZTROADRABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various fields, including medicine, dentistry, and industry. CPC is a white crystalline powder that is soluble in water and has a bitter taste. It is commonly used as an antiseptic agent due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Scientific Research Applications

CPC has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. It has been used in various medical and dental products, such as mouthwashes, toothpaste, and throat sprays, to prevent and treat infections. CPC has also been used in industrial applications, such as in the preservation of food and textiles.

Mechanism of Action

The mechanism of action of CPC involves the disruption of the cell membrane of microorganisms, leading to their death. CPC interacts with the phospholipid bilayer of the cell membrane, causing membrane damage and leakage of intracellular contents. This disrupts the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
CPC has been shown to have minimal toxicity and is generally considered safe for use in humans. However, high concentrations of CPC can cause irritation and damage to the mucous membranes and skin. In addition to its antimicrobial activity, CPC has been shown to have anti-inflammatory and antioxidant effects. It has also been reported to have an inhibitory effect on the formation of dental plaque and the growth of oral bacteria.

Advantages and Limitations for Lab Experiments

CPC has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability in various conditions. However, it also has limitations, such as its potential interference with certain assays and its limited solubility in organic solvents.

Future Directions

There are several future directions for the research and development of CPC. One area of interest is the optimization of the synthesis method to improve the yield and purity of CPC. Another area of research is the development of new formulations and delivery systems for CPC, such as nanoparticles and liposomes, to enhance its antimicrobial activity and reduce its toxicity. Additionally, the potential use of CPC in combination with other antimicrobial agents to improve their efficacy is an area of interest.

Synthesis Methods

CPC can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 2-pyridinemethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of CPC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGOZTROADRABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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